molecular formula C17H12O2 B14114009 5-(Biphenyl-2-yl)furan-2-carbaldehyde

5-(Biphenyl-2-yl)furan-2-carbaldehyde

Cat. No.: B14114009
M. Wt: 248.27 g/mol
InChI Key: DRZDEIKILCCUBJ-UHFFFAOYSA-N
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Description

5-(Biphenyl-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by a furan ring substituted with a biphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-2-yl)furan-2-carbaldehyde typically involves the reaction of biphenyl-2-carboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Biphenyl-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 5-(Biphenyl-2-yl)furan-2-carboxylic acid.

    Reduction: 5-(Biphenyl-2-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(Biphenyl-2-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Biphenyl-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and biphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Biphenyl-2-yl)furan-2-carbaldehyde is unique due to the presence of both a biphenyl group and a furan ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

5-(2-phenylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C17H12O2/c18-12-14-10-11-17(19-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H

InChI Key

DRZDEIKILCCUBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(O3)C=O

Origin of Product

United States

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